

Pyrvinium Embonate: A Cross-Cancer Analysis of a Repurposed Anthelmintic

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New York, NY – The anthelmintic drug **Pyrvinium embonate** (also known as pyrvinium pamoate) is demonstrating significant potential as a versatile anti-cancer agent, exhibiting efficacy across a broad spectrum of cancer types through multiple mechanisms of action. This guide provides a comparative overview of its effects, supported by experimental data, to inform researchers, scientists, and drug development professionals on its cross-validation in oncology.

Pyrvinium embonate's anti-cancer activity is primarily attributed to its ability to inhibit critical signaling pathways, including the Wnt/β-catenin and androgen receptor (AR) pathways, and to disrupt mitochondrial function.[1][2][3][4] These mechanisms are crucial for the proliferation and survival of various cancer cells, making **Pyrvinium embonate** a subject of intense investigation for drug repurposing in oncology.

Comparative Efficacy Across Cancer Types

The cytotoxic effects of **Pyrvinium embonate**, as measured by the half-maximal inhibitory concentration (IC50), vary across different cancer cell lines, indicating a range of sensitivities. The tables below summarize the IC50 values of **Pyrvinium embonate** in pancreatic, colon, leukemia, breast, and prostate cancer cell lines.

Table 1: In Vitro Efficacy of Pyrvinium Embonate in Pancreatic Cancer Cell Lines



| Cell Line | IC50 (nM) | Reference |
|----------------|-----------|-----------|
| HS766T | 93 | [1] |
| MIA-PaCa2 | 40 | [1] |
| PANC-1 | 92 | [1] |
| CFPAC-1 | 21 | [1] |
| KPC (organoid) | 93 | [1] |
| KTC (organoid) | 58 | [1] |
| PANC-1 | 3,400 | [5] |
| CFPAC-1 | 4,400 | [5] |

Note: Discrepancies in IC50 values for the same cell line can be attributed to different experimental conditions and assays used in the respective studies.

Table 2: In Vitro Efficacy of Pyrvinium Embonate in

Colon Cancer Cell Lines

| Cell Line | IC50 (nM) | Reference |
|------------------|--------------|-----------|
| HCT116 | 74.95 | [3] |
| HT29 | 188.20 | [3] |
| RKO | 136.70 | [3] |
| Wnt-mutant lines | 600 - 65,000 | [2] |

Table 3: In Vitro Efficacy of Pyrvinium Embonate in Leukemia Cell Lines



| Cell Line | IC50 (nM) | Reference |
|--------------------|-----------|-----------|
| Molm13 (AML) | 50.15 | [6] |
| Molm13-XR (AML) | 115.5 | [6] |
| MLL-rearranged AML | <80 | [7] |
| REH (ALL) | 170 | [7] |
| RS4;11 (ALL) | 1,000 | [7] |

Table 4: In Vitro Efficacy of Pyrvinium Embonate in

Breast Cancer Cell Lines

| Cell Line | IC50 (nM) | Reference |
|------------|---|-----------|
| MDA-MB-231 | 1,170 | [8] |
| SUM-149 | Mammosphere formation inhibited at nanomolar concentrations | [9] |
| SUM-159 | Mammosphere formation inhibited at nanomolar concentrations | [9] |

Table 5: In Vitro Efficacy of Pyrvinium Embonate in

Prostate Cancer Cell Lines

| Cell Line | IC50 (μM) | Reference |
|-----------|-----------|-----------|
| PC-3 | 0.7145 | [10] |

Key Signaling Pathways and Mechanisms of Action

Pyrvinium embonate's multifaceted anti-cancer effects stem from its ability to interfere with key cellular processes that are often dysregulated in cancer.

Inhibition of the Wnt/β-catenin Signaling Pathway

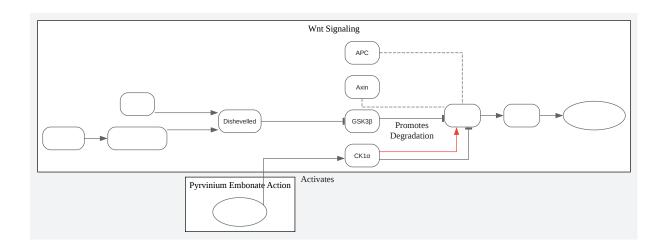


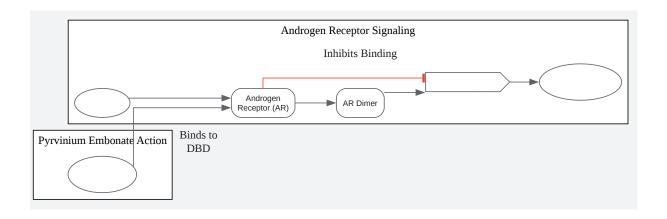




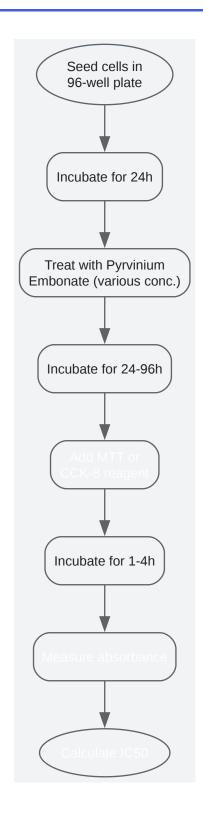
The Wnt/ β -catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[11] **Pyrvinium embonate** inhibits this pathway by activating Casein Kinase 1 α (CK1 α), which promotes the degradation of β -catenin, a key effector of the Wnt pathway.[4] This leads to the downregulation of Wnt target genes involved in cell proliferation.











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